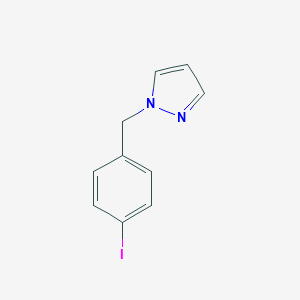

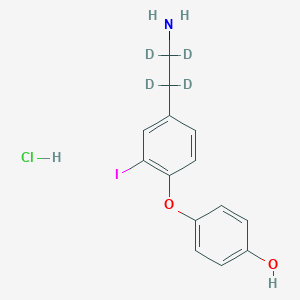

1-(4-碘代苄基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Iodobenzyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for the development of new drugs.

科学研究应用

药物化学:药物发现

吡唑部分是许多具有药理活性的化合物中的一个突出特征。 “1-(4-碘代苄基)-1H-吡唑”可以作为合成各种生物活性分子的前体。 它的碘取代基允许通过交叉偶联反应进一步官能化,这可能导致开发出新的药物,这些药物在治疗癌症、炎症和传染病等疾病方面具有潜在的治疗应用 .

农业化学:杀虫剂开发

在农业化学研究中,吡唑衍生物因其作为杀虫剂的潜在用途而被探索。 “1-(4-碘代苄基)-1H-吡唑”的结构多样性使其成为创建具有杀虫、除草或杀菌特性的新型化合物的宝贵支架。 研究人员可以修改吡唑环以增强这些农用化学品的功效和选择性 .

配位化学:配体合成

“1-(4-碘代苄基)-1H-吡唑”可以在配位化学中充当配体,与过渡金属结合形成配合物。 这些配合物在催化、磁性材料和发光方面有应用。 该化合物中的碘原子可用于引入其他官能团,这些官能团可以调节金属-配体配合物的电子和立体性质 .

有机金属化学:催化剂设计

在有机金属化学中, “1-(4-碘代苄基)-1H-吡唑”可用于合成作为各种化学反应催化剂的有机金属化合物。 吡唑环可以与金属配位,影响催化剂的反应性和选择性。 这些催化剂在工业过程中至关重要,包括聚合和精细化学合成 .

材料科学:功能材料

“1-(4-碘代苄基)-1H-吡唑”中的吡唑环可以被掺入材料中以赋予其特定的特性,例如导电性、荧光或热稳定性。 这些材料在电子学、光子学和传感器方面具有潜在的应用。 碘原子提供了一个用于进一步化学修饰的位点,允许调节材料的特性 .

绿色化学:可持续合成

“1-(4-碘代苄基)-1H-吡唑”可以通过用环境友好的方法合成化合物作为构建块来促进绿色化学的原则。 它的碘取代基可以在温和条件下进行反应,无需苛刻的试剂或溶剂,从而降低了化学合成的环境影响 .

安全和危害

1-(4-Iodobenzyl)-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It has been shown to interact with murine melanoma cells and inhibit their growth . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of 1-(4-Iodobenzyl)-1H-pyrazole is still under investigation. It is known to act on the localization, interaction, and uptake of other molecules . This could potentially disrupt the normal functioning of cells, leading to growth inhibition.

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

It has been shown to inhibit the growth of murine melanoma cells , suggesting that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

属性

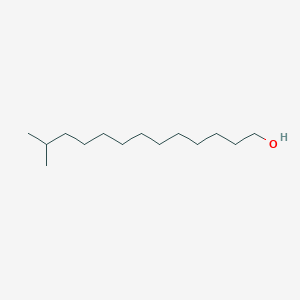

IUPAC Name |

1-[(4-iodophenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCIIHVBALOAQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620575 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143128-30-7 |

Source

|

| Record name | 1-[(4-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)